molecular formula C8H12N5O4PS B12742713 Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- CAS No. 201403-55-6

Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)-

Cat. No.: B12742713
CAS No.: 201403-55-6
M. Wt: 305.25 g/mol
InChI Key: DUAQCQILKRJEKZ-UHFFFAOYSA-N
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Description

Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a phosphonic acid group. The presence of the thioxo group in the purine ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method includes the use of 2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethanol as a starting material, which is then reacted with a phosphonic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the purine ring .

Scientific Research Applications

Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The presence of the thioxo group in the purine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy)methyl)-: Similar structure but with an oxo group instead of a thioxo group.

    Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-methyl-9H-purin-9-yl)ethoxy)methyl)-: Contains a methyl group in the purine ring.

Uniqueness

Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

201403-55-6

Molecular Formula

C8H12N5O4PS

Molecular Weight

305.25 g/mol

IUPAC Name

2-(2-amino-6-sulfanylidene-3H-purin-9-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H12N5O4PS/c9-8-11-6-5(7(19)12-8)10-3-13(6)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,11,12,19)

InChI Key

DUAQCQILKRJEKZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCOCP(=O)(O)O)NC(=NC2=S)N

Origin of Product

United States

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